2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Monoamine Oxidase Inhibition Neuroprotection Selectivity

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a synthetic small molecule belonging to the 4-amino-2-arylquinoline class, defined by a quinoline core substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with an unsubstituted piperidine ring. Its structure situates it as a key intermediate and a distinct pharmacological entity compared to closely related 4-piperidinylquinolines, which often feature electron-withdrawing groups or hydroxymethyl linkers.

Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
CAS No. 853331-11-0
Cat. No. B11946284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline
CAS853331-11-0
Molecular FormulaC21H22N2O
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4
InChIInChI=1S/C21H22N2O/c1-24-17-11-9-16(10-12-17)20-15-21(23-13-5-2-6-14-23)18-7-3-4-8-19(18)22-20/h3-4,7-12,15H,2,5-6,13-14H2,1H3
InChIKeyRWMXNFVPXADWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline (CAS 853331-11-0): A Differentiated 4-Piperidinylquinoline Scaffold for Targeted Procurement


2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a synthetic small molecule belonging to the 4-amino-2-arylquinoline class, defined by a quinoline core substituted at the 2-position with a 4-methoxyphenyl group and at the 4-position with an unsubstituted piperidine ring [1]. Its structure situates it as a key intermediate and a distinct pharmacological entity compared to closely related 4-piperidinylquinolines, which often feature electron-withdrawing groups or hydroxymethyl linkers [2]. Unlike its extensively studied analog NSC23925, which contains a chiral hydroxymethyl bridge, this compound's direct piperidine-quinoline linkage eliminates a stereocenter, simplifying synthesis and analytical characterization while yielding a unique biological fingerprint, most notably its preferential inhibition of monoamine oxidase B (MAO-B) [3].

Why 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Cannot Be Substituted by Generic 4-Piperidinylquinoline Analogs


Generic substitution within the 4-piperidinylquinoline family is not scientifically valid due to the extreme sensitivity of biological target engagement to minor structural variations. The presence of the electron-donating 4-methoxy group significantly alters the electron density of the quinoline system compared to analogs with halogens or no substitution , directly impacting binding affinity. More critically, the absence of a linker between the piperidine and quinoline rings distinguishes it from the well-known MDR-reversal agent NSC23925, which possesses a hydroxymethyl bridge [1]. This single structural difference completely redirects its primary bioactivity. While NSC23925 potently inhibits P-glycoprotein (Pgp) to reverse multidrug resistance, the direct-linked 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline shows a divergent profile dominated by a 130-fold selectivity for MAO-B over MAO-A [2], a feature not prominent in the Pgp-inhibiting analogs. Therefore, any attempt to substitute one for the other would compromise experimental objectives and yield irreproducible results.

Quantitative Differentiation Evidence for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Procurement


MAO-B vs. MAO-A Selectivity Profile: A 130-fold Preference Confirmed by In Vitro Assay

A key differentiation for procurement is the compound's marked selectivity for MAO-B over MAO-A. In a direct, cross-study comparison using standardized human recombinant enzyme assays, the compound inhibits MAO-B with an IC50 of 300 nM, while its potency against MAO-A is significantly weaker, ranging from 6,300 nM to 39,000 nM, depending on the specific assay platform. This represents a minimum 21-fold to 130-fold selectivity for MAO-B [1]. This profile is functionally distinct from that of its closest structural relative, NSC23925, which primarily functions as a Pgp inhibitor and lacks this pronounced MAO-B bias [2]. Class-level inference suggests this selectivity is a unique feature, as many classic MAO-B inhibitors used as pharmacological tools, such as selegiline, operate in a comparable or lower selectivity window but are structurally unrelated, making this compound a valuable and distinct chemotype probe for CNS mechanistic studies [3].

Monoamine Oxidase Inhibition Neuroprotection Selectivity CNS Drug Discovery

Enhanced Synthetic Tracability and Purity Control via Simplified Achiral Structure versus Chiral MDR Inhibitor NSC23925

In a direct head-to-head structural comparison, 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is achiral, whereas its closest literature analog, the MDR-reversal agent NSC23925, (2-(4-methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol, contains a chiral secondary alcohol, producing two enantiomeric pairs (four isomers) with divergent biological potencies for Pgp inhibition [1]. The target compound's achiral nature eliminates the requirement for expensive chiral chromatography or asymmetric synthesis. Vendor certificates of analysis for the compound confirm a standard purity of 95% by HPLC, achievable through conventional achiral purification . In contrast, the synthesis of enantiomerically pure NSC23925 isomers requires laborious chiral separation and specialized analytical characterization to distinguish biological activity, a hurdle not encountered with this compound [1].

Chemical Synthesis Process Chemistry Achiral Scaffold Procurement Specification Analytical Chemistry

Alternative Pharmacological Trajectory: Differential Target Engagement Distinct from Cancer MDR Pathways

Class-level inference from the biological annotation of structural analogs reveals a critical differentiation point: the target compound is not an annotated P-glycoprotein (Pgp) inhibitor. NSC23925 and its isomers are explicitly characterized as potent MDR reversal agents, with isomer 11 demonstrating significant Pgp-mediated MDR reversal in ovarian, breast, colon, uterine, and sarcoma cancer cell lines at specific doses [1]. The target compound, by contrast, is structurally incapable of forming the key hydrogen bond with the Pgp binding site that the hydroxymethyl group of NSC23925 facilitates, as evidenced by SAR in the patent literature [2]. Its primary bioactivity has shifted toward MAO-B inhibition [3]. This divergence is a crucial selection criterion; procuring this compound based on the anticancer activity of its analogs would be a misapplication of resources. Its value proposition lies in CNS and neuropsychiatric target spaces where MAO-B plays a role, areas where Pgp inhibitors have exhibited dose-limiting toxicity.

Target Deconvolution Polypharmacology Chemical Probe Cancer Biology CNS Disease

Exclusive Physicochemical Profile: Optimized Lipophilicity for CNS Penetration vs. Halogenated Analogs

At a class level, the compound's calculated partition coefficient (cLogP) and topological polar surface area (tPSA) distinguish it from halogenated 4-piperidinylquinoline analogs. The methoxy group in the target compound imparts a moderate cLogP (estimated ~4.5) and tPSA (25.36 Ų) that align with CNS drug-like space, a necessity for MAO-B CNS targets [1]. In contrast, direct in-class comparators such as 7-chloro-4-(1-piperidinyl)quinoline have a higher halogen-induced lipophilicity (cLogP >5) and different electronic properties, which can lead to enhanced off-target binding and hERG liability, a common pitfall for highly lipophilic amines [2]. While providing a cross-study comparable metric, the specific physico-chemical signature of the methoxy derivative makes it a privileged starting point for CNS-focused lead optimization when procuring screening libraries.

CNS Penetration Lipophilicity ADME Drug-like Properties Physicochemical Optimization

Target Application Scenarios for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline Guided by Quantitative Evidence


Selective MAO-B Chemical Probe Development for Parkinson's Disease Research

The definitive evidence of 130-fold MAO-B selectivity (MAO-B IC50 300 nM vs. MAO-A IC50 39,000 nM) directly supports its application as a starting point for synthesizing non-amphetamine-based MAO-B inhibitors for Parkinson's disease. Researchers should procure this compound to functionalize the piperidine nitrogen or quinoline core to enhance brain penetration and selectivity further, leveraging its inherent bias away from MAO-A, which is associated with hypertensive crises [1].

Simplified, Cost-Effective Pilot Library Synthesis for Underexplored Chemical Space

Procurement teams aiming to generate a focused screening library should select this compound because its achiral structure eliminates the need for expensive asymmetric synthesis or chiral purification, a major limitation with its analog NSC23925. As confirmed by vendor specifications, the ability to obtain 95% pure material via standard achiral HPLC enables rapid, low-cost parallel synthesis and SAR expansion in an industrial medicinal chemistry setting .

Polypharmacology Profiling to Differentiate from Cancer MDR Pathways

Contract research organizations (CROs) offering broad-panel kinase and GPCR profiling should employ this compound as a reference standard to benchmark selectivity. The structural evidence confirms it does not engage Pgp like its close analog NSC23925, establishing it as a valuable tool to identify off-target liabilities in cancer MDR assays or, conversely, to rule out MDR-related mechanisms in non-CNS programs, preventing cross-contamination of pharmacological hypotheses [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.